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Compound of Interest
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Cat. No.: B609117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ML-10, with the systematic IUPAC name 2-(5-fluoropentyl)-2-methylpropanedioic acid, is a

small molecule designed for the in-vivo imaging of apoptosis. Its unique ability to selectively

accumulate in cells undergoing programmed cell death has positioned it as a valuable tool in

preclinical and clinical research, particularly as a positron emission tomography (PET) tracer

when labeled with fluorine-18 ([¹⁸F]ML-10). This technical guide provides an in-depth overview

of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key

experimental protocols related to ML-10. The information presented herein is intended to serve

as a comprehensive resource for researchers and professionals in the fields of molecular

imaging, oncology, cardiovascular disease, and drug development.

Chemical Structure and Properties
ML-10 is a derivative of malonic acid, featuring a methyl group and a 5-fluoropentyl chain

attached to the alpha-carbon. This structure imparts specific chemical and physical properties

that are crucial for its biological function and imaging applications.
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Identifier Value

IUPAC Name 2-(5-fluoropentyl)-2-methylpropanedioic acid[1]

Molecular Formula C₉H₁₅FO₄[1]

CAS Number 1216897-16-3[1]

SMILES CC(CCCCCF)(C(=O)O)C(=O)O[1]

Physicochemical Properties
Property Value

Molecular Weight 206.21 g/mol [1]

Appearance White to off-white solid

Solubility Soluble in water and polar organic solvents

XLogP3 1.8

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 4

Synthesis of ML-10
The synthesis of ML-10 can be achieved through a multi-step process, beginning with the

alkylation of a malonic ester, followed by hydrolysis. The following is a representative synthetic

scheme.

Step 1: Mono-alkylation
Step 2: Methylation Step 3: Fluorination Step 4: Hydrolysis

Diethyl malonate Diethyl 2-(5-chloropentyl)malonate

1. NaH
2. 1-bromo-5-chloropentane

Diethyl 2-(5-chloropentyl)-2-methylmalonate

1. NaH
2. CH3I

Diethyl 2-(5-fluoropentyl)-2-methylmalonate
KF, Kryptofix 2.2.2

ML-10

NaOH, H2O
then H+
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Synthetic pathway for ML-10.

Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of Diethyl 2-(5-bromopentyl)-2-methylmalonate

To a solution of diethyl methylmalonate in a suitable aprotic solvent (e.g., anhydrous

dimethylformamide), add sodium hydride (NaH) portion-wise at 0 °C under an inert

atmosphere.

Stir the reaction mixture at room temperature for 1 hour.

Add 1,5-dibromopentane dropwise to the reaction mixture.

Heat the reaction mixture at 80-90 °C overnight.

Cool the reaction to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain diethyl 2-(5-bromopentyl)-2-

methylmalonate.

Step 2: Synthesis of Diethyl 2-(5-fluoropentyl)-2-methylmalonate

Dissolve diethyl 2-(5-bromopentyl)-2-methylmalonate in a suitable solvent (e.g., acetonitrile).

Add a fluorinating agent, such as potassium fluoride (KF) and a phase-transfer catalyst (e.g.,

Kryptofix 2.2.2).

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography to yield diethyl 2-(5-fluoropentyl)-2-

methylmalonate.

Step 3: Hydrolysis to form ML-10

Dissolve diethyl 2-(5-fluoropentyl)-2-methylmalonate in a mixture of ethanol and water.

Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by

TLC).

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of

approximately 1-2.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain ML-10.

Mechanism of Action and Biological Properties
ML-10's ability to selectively target apoptotic cells is attributed to changes in the plasma

membrane that occur during the early stages of apoptosis.
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Proposed mechanism of ML-10 uptake in apoptotic cells.

Key events in apoptosis that facilitate ML-10 uptake include:

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of

the plasma membrane. During apoptosis, PS translocates to the outer leaflet, creating a

recognition site for ML-10.
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Caspase Activation: The activation of caspases, a family of proteases that are key mediators

of apoptosis, is associated with the cellular changes that allow for ML-10 uptake.

Disruption of Mitochondrial Membrane Potential: Changes in the mitochondrial membrane

potential are another hallmark of apoptosis that correlates with ML-10 accumulation.

Importantly, ML-10 is excluded from viable cells with intact membranes and does not

accumulate in necrotic cells, allowing for the specific detection of apoptosis.

Experimental Protocols for Functional Validation
To validate the function of ML-10 as an apoptosis-specific probe, several standard in vitro

assays can be performed.

Annexin V Staining for Apoptosis Detection
This assay is used to detect the externalization of phosphatidylserine, a key indicator of early

apoptosis.

Protocol:

Induce apoptosis in a cell culture using a known stimulus (e.g., staurosporine, chemotherapy

drug). Include an untreated control group.

Harvest both adherent and suspension cells and wash with cold phosphate-buffered saline

(PBS).

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Add a viability dye such as propidium iodide (PI) or DAPI to distinguish between early

apoptotic, late apoptotic/necrotic, and viable cells.

Analyze the cells by flow cytometry.
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Caspase Activity Assay
This assay measures the activity of caspases, which are central to the apoptotic process.

Protocol:

Treat cells with an apoptosis-inducing agent.

Lyse the cells to release their contents.

Add a specific caspase substrate (e.g., a DEVD peptide for caspase-3/7) conjugated to a

fluorophore or chromophore.

Incubate the lysate with the substrate.

Measure the fluorescence or absorbance, which is proportional to the caspase activity.

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

Fix and permeabilize the cells or tissue sections.

Incubate with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and

labeled dUTPs (e.g., BrdUTP or FITC-dUTP). TdT will add the labeled dUTPs to the 3'-

hydroxyl ends of the fragmented DNA.

If an indirectly labeled dUTP is used, follow with a secondary detection step (e.g., an anti-

BrdU antibody conjugated to a fluorophore).

Counterstain the nuclei with a DNA dye like DAPI.

Visualize the stained cells or tissue sections using fluorescence microscopy.

Preclinical [¹⁸F]ML-10 PET Imaging Workflow
The radiolabeled form of ML-10, [¹⁸F]ML-10, is used for in vivo imaging of apoptosis using PET.
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Workflow for a typical preclinical [¹⁸F]ML-10 PET imaging study.
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Detailed Protocol for a Preclinical PET Imaging Study
Animal Model Preparation: Establish the desired animal model (e.g., tumor-bearing mice).

Induction of Apoptosis: Administer a therapeutic agent to induce apoptosis in the target

tissue.

Radiosynthesis of [¹⁸F]ML-10: Synthesize [¹⁸F]ML-10 from a suitable precursor via

nucleophilic fluorination with [¹⁸F]fluoride.

Tracer Administration: Inject a sterile, pyrogen-free solution of [¹⁸F]ML-10 intravenously into

the animal.

PET/CT Imaging: After a suitable uptake period (typically 60-120 minutes), anesthetize the

animal and perform a whole-body PET/CT scan.

Image Analysis: Reconstruct the PET images and quantify the tracer uptake in regions of

interest (ROIs), often expressed as the Standardized Uptake Value (SUV).

Ex Vivo Validation: Following imaging, euthanize the animal and collect tissues of interest for

biodistribution studies (gamma counting) and histological validation of apoptosis (e.g.,

TUNEL staining, caspase-3 immunohistochemistry).

Conclusion
ML-10 is a powerful and specific probe for the detection of apoptosis. Its well-defined chemical

structure and properties, coupled with a clear mechanism of action, make it an invaluable tool

for researchers in various biomedical fields. When radiolabeled with ¹⁸F, [¹⁸F]ML-10 enables

non-invasive, quantitative imaging of apoptosis in vivo, offering significant potential for

monitoring disease progression and response to therapy in both preclinical and clinical

settings. This guide provides the foundational knowledge and detailed protocols necessary for

the effective utilization of ML-10 in apoptosis research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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